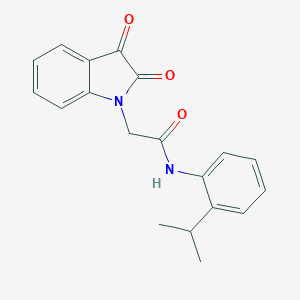
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide, also known as DQTS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the quinoline and triazole families of compounds, which have been shown to have a wide range of biological activities. DQTS has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide is not fully understood, but it is thought to involve the inhibition of various signaling pathways. In cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Inflammation is thought to be mediated by the NF-κB signaling pathway, which this compound has been shown to inhibit. In neurological disorders, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while inhibiting cell growth and survival. Inflammation is thought to be mediated by the production of pro-inflammatory cytokines, which this compound has been shown to inhibit. In neurological disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are thought to contribute to the progression of these diseases.
実験室実験の利点と制限
One of the advantages of using 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied and its synthesis method has been optimized, which makes it readily available for use in research. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
将来の方向性
There are several future directions for the study of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide. One direction is the development of this compound analogs with improved potency and selectivity for specific diseases. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound, which will help to optimize its use as a therapeutic agent. Additionally, the development of drug delivery systems that can target this compound to specific tissues or cells will be an important area of research. Finally, the investigation of the potential side effects of this compound and its analogs will be important for the safe and effective use of these compounds in clinical settings.
合成法
The synthesis of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide involves the reaction of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl chloride with 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base. The reaction proceeds through a substitution reaction, resulting in the formation of this compound as a yellow crystalline solid. The synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
特性
分子式 |
C14H16N4OS |
|---|---|
分子量 |
288.37 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C14H16N4OS/c1-10-15-14(17-16-10)20-9-13(19)18-8-4-6-11-5-2-3-7-12(11)18/h2-3,5,7H,4,6,8-9H2,1H3,(H,15,16,17) |
InChIキー |
NQXLQEFCQZTWBW-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)SCC(=O)N2CCCC3=CC=CC=C32 |
正規SMILES |
CC1=NC(=NN1)SCC(=O)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate](/img/structure/B284518.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284519.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284520.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284522.png)
![2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B284523.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284525.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284529.png)

![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284534.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B284537.png)
